molecular formula C11H22Cl2N2O2 B6603307 4-(piperidin-3-yl)piperidine-2-carboxylicaciddihydrochloride CAS No. 2344677-51-4

4-(piperidin-3-yl)piperidine-2-carboxylicaciddihydrochloride

Cat. No.: B6603307
CAS No.: 2344677-51-4
M. Wt: 285.21 g/mol
InChI Key: MVKMNCNLSVBEDS-UHFFFAOYSA-N
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Description

4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The process may also involve cyclization, cycloaddition, and amination reactions to form the desired piperidine structure .

Industrial Production Methods

Industrial production methods for piperidine derivatives often focus on optimizing reaction conditions to achieve high yields and selectivity. This includes the use of continuous flow reactions, microwave irradiation, and efficient chlorination of amino alcohols . These methods aim to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), oxidizing agents, and reducing agents . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug design and development, particularly in the creation of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride include:

Uniqueness

What sets 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride apart is its specific structure, which allows for unique interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4-piperidin-3-ylpiperidine-2-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.2ClH/c14-11(15)10-6-8(3-5-13-10)9-2-1-4-12-7-9;;/h8-10,12-13H,1-7H2,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKMNCNLSVBEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2CCNC(C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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